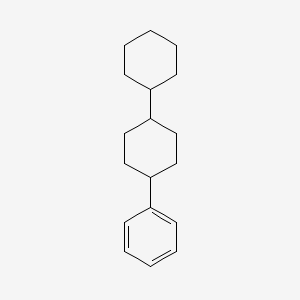
(1,1'-Bicyclohexyl)-4-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Bicyclohexyl)-4-ylbenzene is an organic compound characterized by a bicyclohexyl group attached to a benzene ring. Its molecular formula is C18H24, and it is known for its stability and unique structural properties. This compound is used in various scientific and industrial applications due to its chemical reactivity and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize (1,1’-Bicyclohexyl)-4-ylbenzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromocyclohexane and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzene in the presence of a catalyst such as nickel or palladium to form the desired compound.
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where cyclohexyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of (1,1’-Bicyclohexyl)-4-ylbenzene often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (1,1’-Bicyclohexyl)-4-ylbenzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzene ring to a cyclohexane ring, resulting in a fully saturated compound.
-
Substitution: : Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various functional groups such as nitro, sulfonic acid, or halogens using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated bicyclohexyl derivatives
Substitution: Nitro-(1,1’-Bicyclohexyl)-4-ylbenzene, sulfonic acid derivatives, halogenated compounds
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1’-Bicyclohexyl)-4-ylbenzene is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
While not commonly used directly in biological systems, derivatives of (1,1’-Bicyclohexyl)-4-ylbenzene are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research is ongoing to explore the medicinal properties of (1,1’-Bicyclohexyl)-4-ylbenzene derivatives. These compounds are being investigated for their potential use in drug development, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, (1,1’-Bicyclohexyl)-4-ylbenzene is used as a solvent and as an intermediate in the production of polymers, resins, and other materials. Its chemical stability and solvent properties make it suitable for various applications.
Mecanismo De Acción
The mechanism by which (1,1’-Bicyclohexyl)-4-ylbenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the benzene ring, which can undergo various electrophilic and nucleophilic substitutions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: Similar in structure but lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
Cyclohexylbenzene: Contains only one cyclohexyl group attached to the benzene ring, resulting in different physical and chemical properties.
Dicyclohexylmethane: Similar in having two cyclohexyl groups but differs in the connectivity and overall structure.
Uniqueness
(1,1’-Bicyclohexyl)-4-ylbenzene is unique due to the presence of two cyclohexyl groups attached to a benzene ring, providing a combination of stability and reactivity that is not found in simpler compounds like biphenyl or cyclohexylbenzene. This unique structure allows for specific applications in synthesis and industrial processes where both stability and reactivity are required.
Propiedades
Número CAS |
21484-12-8 |
|---|---|
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
(4-cyclohexylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1,3-4,7-8,16-18H,2,5-6,9-14H2 |
Clave InChI |
MRGBGAHKAGKZID-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CCC(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



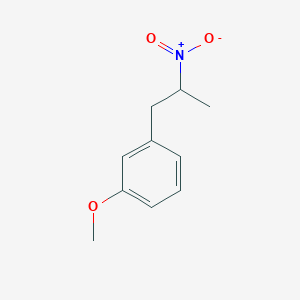
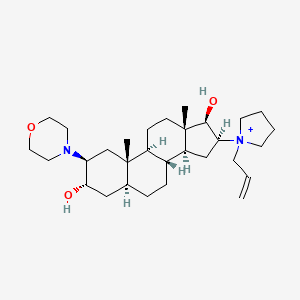

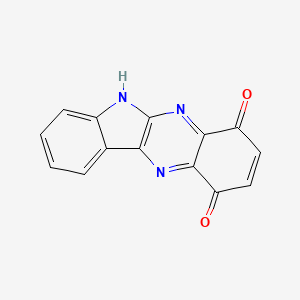
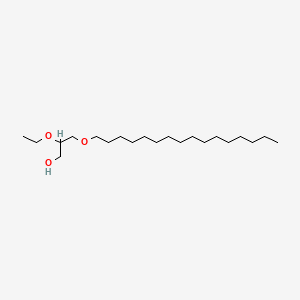

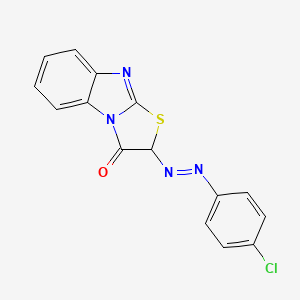


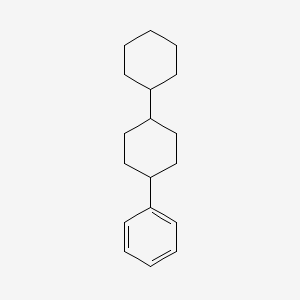


![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
